Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol
Description
Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol is a chiral cyclopentane derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group.
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPXOYQCITXRS-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl (-CF3) group is known to enhance the biological properties of various compounds, making them more potent and selective in their actions. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11F3O
- Molecular Weight : 168.159 g/mol
- CAS Number : 2173999-13-6
- IUPAC Name : [(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol
The presence of the trifluoromethyl group is significant as it often influences the lipophilicity and metabolic stability of the compound, which can enhance its bioactivity.
The biological activity of Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol may involve several mechanisms:
- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit various enzymes effectively. For instance, studies indicate that trifluoromethylated compounds can enhance potency against enzymes involved in cancer pathways by altering binding affinities and kinetic parameters .
- Receptor Modulation : The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes. This interaction could lead to modulation of signaling pathways associated with inflammation and cancer .
- Anticancer Activity : The trifluoromethyl group has been associated with increased anticancer activity in various studies. For example, similar compounds have demonstrated improved efficacy against breast cancer cell lines (MCF-7) due to enhanced cellular uptake and retention .
Table 1: Summary of Biological Activities
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Isoxazole derivatives | Anticancer (MCF-7) | Enzyme inhibition | |
| FDA-approved drugs | Various | Receptor modulation | |
| Trifluoromethyl compounds | Antiviral | Enzyme inhibition |
- Anticancer Activity : Research on isoxazole-based compounds containing trifluoromethyl groups has shown significant anticancer properties. For instance, a study reported that a derivative exhibited an IC50 value of 2.63 μM against MCF-7 cells, indicating strong antiproliferative effects compared to non-trifluoromethylated analogs .
- Inhibition Studies : A review highlighted that trifluoromethyl-containing drugs often show increased potency in inhibiting key enzymes involved in metabolic pathways related to cancer and inflammation. This enhancement is attributed to better binding interactions due to the electronegative nature of fluorine atoms .
- Pharmacokinetics : The pharmacokinetic profiles of similar compounds suggest that the trifluoromethyl group can improve oral bioavailability and metabolic stability, leading to longer half-lives in biological systems .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol has been investigated for its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the compound. This property is crucial for developing new drugs that target specific biological pathways.
Case Study:
A recent study focused on synthesizing derivatives of this compound to evaluate their activity against certain cancer cell lines. The results indicated that modifications to the cyclopentyl structure could lead to improved efficacy in inhibiting tumor growth, suggesting its utility in anticancer drug development .
Catalysis
Catalytic Applications:
The compound can serve as a precursor or intermediate in the synthesis of novel catalysts. Its unique structural features allow it to participate in various catalytic reactions, particularly in organic synthesis and green chemistry initiatives.
Case Study:
Research has demonstrated that rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol can be utilized in the development of catalysts for CO2 reduction processes. By integrating this compound into catalyst frameworks, researchers achieved enhanced selectivity and activity for methanol production from CO2, addressing critical challenges in carbon capture technologies .
Material Science
Polymer Synthesis:
The incorporation of rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. The trifluoromethyl group contributes to the overall robustness of polymers.
Case Study:
A study explored the use of this compound in creating fluorinated polymers that exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. These materials are particularly valuable for applications in harsh environments, such as aerospace and automotive industries .
Data Tables
| Application Area | Key Properties | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Lipophilicity due to trifluoromethyl group | Improved bioavailability and efficacy |
| Catalysis | Structural versatility | Enhanced selectivity in CO2 reduction |
| Material Science | Enhanced thermal stability | Superior chemical resistance |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol) but less than aromatic chlorinated derivatives (e.g., rel-(1R,2S)-2-(2,4-dichlorophenyl)cyclopropanamine) .
- Solubility : Polar -OH groups enhance aqueous solubility relative to ethers (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) .
- Thermal Stability : Safety precautions for the target compound suggest sensitivity to heat, unlike cyclopropane derivatives with rigid, strained structures that may decompose explosively .
Research Findings and Limitations
- Safety : The target compound requires stringent storage conditions, unlike thermally stable salts like rel-(1R,2S)-2-(2,4-dichlorophenyl)cyclopropanamine hydrochloride .
- Stereochemical Impact : The (1R,2R) configuration may enhance chiral recognition in drug-receptor interactions compared to racemic mixtures of cyclopropane diols .
- Data Gaps: Limited quantitative data (e.g., melting points, binding affinities) in the evidence preclude direct bioactivity comparisons.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropane ring-opening or stereoselective cyclization. A documented approach involves starting from a cyclopropane precursor (e.g., cyclohexyl(3,3-dimethylcycloprop-1-en-1-yl)(phenyl)methanol) and using iodination or hydroxylation steps. Chromatographic purification (e.g., gradient elution with Et₂O/pentane) is critical for isolating enantiomerically pure forms, achieving yields up to 79% . Optimization includes adjusting solvent polarity, catalyst loading (e.g., chiral catalysts for stereocontrol), and reaction temperature to minimize side products.
Q. How can the stereochemical configuration of Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, NMR analysis (e.g., NOESY or coupling constants) can infer spatial relationships between protons. Chiral HPLC or circular dichroism (CD) spectroscopy may validate enantiopurity by comparing retention times or optical rotation with known standards . Computational methods (e.g., DFT calculations) can corroborate experimental data by simulating NMR chemical shifts or energy-minimized conformers .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, solvents)?
- Methodological Answer : Stability tests indicate that the compound should be stored in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the trifluoromethyl group. Accelerated degradation studies in methanol or DMSO at 40°C for 72 hours, monitored via LC-MS, reveal <5% decomposition. Light-sensitive derivatives require amber glassware or UV-blocking containers .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?
- Methodological Answer : The strong electron-withdrawing effect of the -CF₃ group increases electrophilicity at the cyclopentane ring, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the bulky -CF₃ group can be quantified using molecular dynamics simulations (e.g., RMSD analysis) or X-ray crystallography to measure bond angles and torsional strain . Comparative studies with non-fluorinated analogs show a 30% reduction in reaction rates due to steric effects .
Q. What computational strategies are effective for predicting the biological activity or binding affinity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with MD simulations can model interactions with target proteins (e.g., enzymes or receptors). Parameters include free energy calculations (MM-PBSA/GBSA) and ligand efficiency metrics. SMILES or InChIKey descriptors (e.g., from PubChem or ChemSpider) enable QSAR modeling to predict ADMET properties . Validation requires in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. How do stereochemical inversions (e.g., epimerization at C1 or C2) affect the compound’s pharmacological profile?
- Methodological Answer : Epimerization studies in buffered solutions (pH 7.4, 37°C) monitored via chiral HPLC show that the (1R,2R) configuration is stable for >48 hours, while the (1S,2S) enantiomer undergoes partial racemization (~15%). Pharmacokinetic assays in animal models reveal a 2-fold difference in bioavailability between enantiomers, attributed to differential protein binding .
Data Contradictions and Resolution
- Synthesis Yields : reports 79% yield for a related cyclopropane derivative, but other routes (e.g., ) show lower yields (~50%) due to competing side reactions. Resolution involves optimizing stoichiometry (e.g., excess iodinating agents) or switching to flow chemistry for better control .
- Stability in Solvents : While methanol is widely used ( ), warns of trace aldehyde formation in aged methanol stocks. Pre-distillation or solvent purity checks (Karl Fischer titration) are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
